molecular formula C21H18ClN5O2 B2704555 N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-82-6

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2704555
CAS No.: 863446-82-6
M. Wt: 407.86
InChI Key: AYPCUSPYCWIEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative featuring a chloroacetamide side chain. Its core structure comprises a pyrazolo-pyrimidinone scaffold substituted with a 4-methylphenyl group at the N1 position and a 2-chlorophenylmethyl moiety linked via an acetamide bridge. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including kinase inhibition, antiviral, and antiproliferative properties, as observed in structurally related analogs . The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl substituents may influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-6-8-16(9-7-14)27-20-17(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-2-3-5-18(15)22/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCUSPYCWIEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorophenylmethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a chlorophenylmethyl reagent.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

The biological activity of N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has been investigated in various studies:

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and cell division. Docking studies suggest that it binds effectively to target proteins responsible for cancer cell proliferation.
  • Case Study : A study on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.5 to 2 μM against various cancer cell lines, indicating potential for further development as anticancer agents.

Antimicrobial Activity

This compound has shown promising results against bacterial strains:

  • Mycobacterium tuberculosis : Compounds with similar structures have demonstrated activity against this pathogen with IC50 values as low as 1.35 μM.
  • Case Study : In vitro studies highlighted the compound's potential effectiveness against resistant strains of bacteria.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step includes cyclization reactions that establish the core structure.
  • Functionalization : Subsequent steps introduce the chlorophenyl and methyl groups through nucleophilic substitutions and acylation reactions.

Case Studies

Several studies have documented the applications and efficacy of this compound:

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds structurally similar to this compound.

Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-chlorophenylmethyl group (R2) is associated with enhanced metabolic stability compared to analogs with methoxy (e.g., ’s 2-methoxyphenyl) or methyl groups . Chlorine’s lipophilicity may improve membrane permeability, a critical factor in central nervous system (CNS) drug candidates.
  • Aromatic Substitution Patterns: The 4-methylphenyl group (R1) in the target compound contrasts with the 3-chlorophenyl () and 4-fluorophenyl () substituents.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

N 2 chlorophenyl methyl 2 1 4 methylphenyl 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 5 yl acetamide\text{N 2 chlorophenyl methyl 2 1 4 methylphenyl 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 5 yl acetamide}

This structure incorporates a pyrazolo[3,4-d]pyrimidine moiety known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Cell cycle arrest

These findings suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines while showing moderate effects on glioblastoma (SF-268) cells .

The mechanisms through which this compound exerts its biological activity include:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets Aurora-A kinase with an IC50 value of 0.067μM0.067\mu M, indicating strong inhibitory potential .
  • Induction of Apoptosis : Studies have demonstrated that the compound can trigger programmed cell death in various cancer cell lines through the activation of apoptotic pathways .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings or preclinical models:

  • Study on MCF7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF7 cells as evidenced by increased caspase activity and DNA fragmentation .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The results indicated that the compound not only inhibited tumor growth but also improved survival rates in treated subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.